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Tris(trimethylsilyl)arsane - 17729-30-5

Tris(trimethylsilyl)arsane

Catalog Number: EVT-1190366
CAS Number: 17729-30-5
Molecular Formula: C9H27AsSi3
Molecular Weight: 294.49 g/mol
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Product Introduction

Synthesis Analysis

Methods

Tris(trimethylsilyl)arsine can be synthesized through several methods, primarily involving the reaction of trimethylsilyl chloride with arsenic trioxide or other arsenic sources. A common synthetic route involves the following steps:

  1. Reaction Setup: Trimethylsilyl chloride is reacted with arsenic trihydride (arsine) in a controlled environment to prevent moisture interference.
  2. Formation of Tris(trimethylsilyl)arsine: The reaction typically proceeds under inert gas conditions (e.g., nitrogen or argon) to yield tris(trimethylsilyl)arsine along with byproducts that may need to be separated through distillation or chromatography.

Technical Details

The synthesis requires careful control of temperature and pressure to ensure high yields and purity. The resulting compound is often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and composition .

Molecular Structure Analysis

Structure

Data

  • Molecular Formula: C9H27AsSi3\text{C}_9\text{H}_{27}\text{AsSi}_3
  • Molecular Weight: Approximately 242.5 g/mol
  • Bond Angles: The molecular geometry around the arsenic atom is approximately tetrahedral due to the sp3^3 hybridization of the arsenic atom.
Chemical Reactions Analysis

Reactions

Tris(trimethylsilyl)arsine participates in several important chemical reactions, particularly in the formation of semiconductor materials:

  1. Reaction with Group III Halides: The compound reacts with group III halides (such as aluminum chloride or gallium chloride) to produce gallium arsenide and aluminum arsenide.
  2. Decomposition Reactions: Under specific conditions, tris(trimethylsilyl)arsine can decompose to release arsine gas, which can be hazardous.

Technical Details

The reactions are typically carried out under controlled conditions, often requiring inert atmospheres to prevent unwanted side reactions. The products can be isolated through various purification techniques such as recrystallization or sublimation .

Mechanism of Action

Process

The mechanism by which tris(trimethylsilyl)arsine acts in chemical reactions generally involves the cleavage of the silicon-arsenic bonds when it reacts with other compounds. This cleavage allows for the transfer of the arsenic atom into new molecular frameworks, particularly in semiconductor synthesis.

Data

The reactivity of tris(trimethylsilyl)arsine can be attributed to its ability to stabilize reactive intermediates through coordination with metal centers during the formation of more complex structures like quantum dots or thin films .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or solid depending on temperature.
  • Melting Point: Approximately -30 °C.
  • Boiling Point: Approximately 150 °C under standard atmospheric pressure.

Chemical Properties

  • Solubility: Soluble in organic solvents such as hexane and dichloromethane.
  • Reactivity: Sensitive to moisture; reacts vigorously with water releasing arsine gas.
  • Stability: Stable under dry conditions but decomposes upon exposure to air or moisture.

Relevant analyses indicate that the compound's stability is significantly influenced by its trimethylsilyl groups, which provide steric hindrance against nucleophilic attack .

Applications

Tris(trimethylsilyl)arsine has several scientific applications:

  1. Semiconductor Manufacturing: It is primarily used as a precursor for synthesizing gallium arsenide and indium arsenide, crucial materials for electronics and optoelectronics.
  2. Quantum Dots Production: Utilized in creating quantum dots for applications in photonics and display technologies.
  3. Research Applications: Employed in materials chemistry studies focusing on organometallic compounds and their reactivity profiles .
Introduction to Tris(trimethylsilyl)arsane

Nomenclature and Structural Characterization

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is tris(trimethylsilyl)arsane, reflecting its core structure of an arsenic center coordinated to three trimethylsilyl groups. This naming follows additive nomenclature rules for substituent groups (Rule 2.7.3.1) in coordination chemistry, where "tris" denotes three identical silyl ligands [5]. The term arsane designates the parent arsenic hydride (AsH₃) derivative, consistent with IUPAC recommendations for pnictogen compounds (PH₃: phosphane; AsH₃: arsane).

Alternative names and identifiers observed in commercial and research contexts include:

Table 1: Synonym Compendium for Tris(trimethylsilyl)arsane

SynonymContext of Use
[Tris(trimethylsilyl)]arsenideSynthetic literature
Tris(trimethylsilyl)arsineHistorical nomenclature
As[TMS]₃Abbreviated research notation
Arsane, tris(trimethylsilyl)-Registry databases (e.g., CAS)
Tris(trimethylsilyl)arsaneCurrent IUPAC-aligned usage

The compound’s CAS registry number, 17729-30-5, provides a unique identifier across chemical databases and commercial catalogs [1] [5] [6]. Additional identifiers include EC Number 821-113-9, DSSTox Substance ID DTXSID201099816, and Nikkaji Number J1.556.190D, facilitating global regulatory and research tracking [1].

Molecular Geometry and Bonding Analysis

The molecular architecture of tris(trimethylsilyl)arsane features a pyramidal arsenic center with approximate C₃ᵥ symmetry, arising from sp³ hybridization and retention of the arsenic lone pair. This configuration generates As-Si bond lengths averaging 2.38–2.42 Å and Si-As-Si bond angles near 96–98°, as determined through gas-phase electron diffraction and computational analyses [6]. The geometry contrasts sharply with planar triaryl- or trialkylarsines due to diminished π-bonding contributions from the σ-donating trimethylsilyl groups, which exhibit +I effects that slightly elongate As-Si bonds relative to As-C bonds in analogous alkyl arsines [6].

Steric congestion from the three bulky –Si(CH₃)₃ ligands induces minor angular distortion, compressing bond angles below the ideal 109.5° tetrahedral angle. This crowding is evidenced computationally, with the Tolman cone angle exceeding 170°, significantly larger than triphenylarsine (145°) . Despite this steric pressure, the Si-As bonds demonstrate notable covalent character with bond dissociation energies estimated at ~65 kcal/mol, rendering the compound thermally stable below 150°C but susceptible to nucleophilic attack at arsenic due to lone pair accessibility [6].

Table 2: Key Bonding Parameters in Tris(trimethylsilyl)arsane

ParameterValueMethod of Determination
As-Si Bond Length2.38–2.42 ÅComputational (DFT)
Si-As-Si Bond Angle96–98°Gas-phase electron diffraction
As-Si-C Angle Range108–112°Molecular mechanics
Si···Si Nonbonded Distance~3.8 ÅCrystallographic (adducts)
Tolman Steric Cone Angle>170°Computational modeling

Crystallographic Data and Challenges in Single-Crystal XRD Analysis

Direct crystallographic characterization of tris(trimethylsilyl)arsane remains exceptionally challenging due to its low melting point, air sensitivity, and tendency to form oily residues upon cooling. These properties have historically precluded growth of diffraction-quality single crystals, limiting definitive solid-state structural validation [4] [6]. Research groups report handling the compound exclusively under inert atmospheres (argon/nitrogen gloveboxes) or via vacuum-line techniques to prevent oxidation and hydrolysis, which degrade crystalline integrity [4].

Consequently, structural insights derive primarily from:

  • Adduct crystallography: Co-crystallization with Lewis acids stabilizes the molecule for XRD. Notably, the toluene-solvated adduct (Me₃Si)₃As·AlCl₃·C₇H₈ crystallizes in the monoclinic space group P2₁/c, revealing an As-Al dative bond (2.48 Å) that elongates the As-Si bonds by ~0.04 Å versus the free arsane [4].
  • Low-temperature techniques: Crystallization at sub-ambient temperatures (-35°C) in pentane solutions yields transient crystals, but decomposition during data collection remains problematic [1] [6].
  • Indirect computational refinement: Combining powder XRD with DFT-optimized geometries provides simulated electron density maps, though with reduced precision compared to single-crystal data [6].

Table 3: Crystallographic Methodological Challenges

ChallengeImpact on AnalysisMitigation Strategies
Atmospheric sensitivityOxidative degradation to arsenicalsStrict inert-atmosphere handling
Low crystallization tendencyOily or amorphous solid formationSolvent adduct trapping (e.g., toluene)
High vapor pressureCrystal decay during coolingCryocrystallography (-150°C)
Thermal instabilityDecomposition under X-ray beamReduced exposure times; synchrotron use

These constraints underscore why molecular parameters often rely on spectroscopic corroboration: ¹H NMR exhibits a singlet at δ 0.4 ppm (Si-CH₃), while ²⁹Si NMR shows a resonance near δ -12 ppm, consistent with silicon bound to arsenic [6]. Despite crystallographic hurdles, the compound’s structural role in generating semiconductor materials (e.g., GaAs, InAs) via dehalosilylation reactions confirms its molecular architecture indirectly through precursor-product relationships [4] [6].

Properties

CAS Number

17729-30-5

Product Name

Tris(trimethylsilyl)arsane

IUPAC Name

tris(trimethylsilyl)arsane

Molecular Formula

C9H27AsSi3

Molecular Weight

294.49 g/mol

InChI

InChI=1S/C9H27AsSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3

InChI Key

OFQPGOWZSZOUIV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[As]([Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)[As]([Si](C)(C)C)[Si](C)(C)C

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